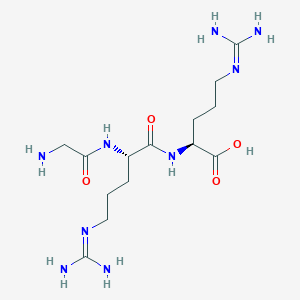

L-Arginine, glycyl-L-arginyl-

Description

Contextualization within Peptide Biochemistry

Dipeptides, the simplest members of the peptide family, are more than just metabolic intermediates in protein breakdown and synthesis; they are recognized as possessing distinct biological activities and serving as fundamental building blocks for larger protein structures. Glycyl-L-arginine, a dipeptide formed from glycine (B1666218) and L-arginine residues, is a metabolite in biological systems. nih.gov The study of such dipeptides is critical for a deeper understanding of protein structure and function.

The constituent amino acids of Glycyl-L-arginine define its key characteristics. Glycine, the smallest amino acid, provides flexibility to peptide chains. In contrast, L-arginine is distinguished by its guanidinium (B1211019) group, which is positively charged at physiological pH and can participate in a variety of non-covalent interactions, including hydrogen bonds and ionic bonds. researchgate.netnih.gov This unique combination within the Glycyl-L-arginine structure makes it a valuable subject for biochemical investigations.

Academic Context and Research Significance of Glycyl-L-arginine in Biochemical Studies

The scientific community has utilized Glycyl-L-arginine and its derivatives in a variety of research applications. For instance, derivatives of this dipeptide have been developed as fluorogenic substrates for assaying the activity of enzymes like aminopeptidases. More recent studies have explored its potential in antimicrobial and anticancer applications. Research has shown that Glycyl-L-arginine exhibits inhibitory effects against the biofilm formation of certain clinical isolates and demonstrates cytotoxic effects on cancer cell lines. nih.govresearchgate.net These findings are contributing to the development of new therapeutic strategies based on dipeptide structures. nih.govresearchgate.net

Furthermore, the sequence of amino acids in a peptide is paramount to its structure and function. This is clearly illustrated when comparing Glycyl-L-arginine (Gly-Arg) with its isomer, L-arginyl-glycine (Arg-Gly). Despite sharing the same chemical formula, their biochemical and structural properties, particularly in how they interact with metal ions, are significantly different. Infrared multiple photon dissociation (IRMPD) spectroscopy studies have revealed that Gly-Arg consistently forms salt-bridge structures with alkali metal cations like Li+, Na+, and Cs+. In this conformation, the metal ion interacts with the deprotonated carboxyl group. Conversely, the geometry of Arg-Gly only allows for the formation of salt-bridge structures with larger ions such as K+ and Cs+, highlighting the profound impact of sequence on molecular geometry and interaction preferences.

Role as a Fundamental Building Block and Sequence Motif in Complex Peptidic Architectures

Glycyl-L-arginine serves as a fundamental building block in the synthesis of more complex peptides. Its incorporation into peptide chains is achieved through techniques like solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain attached to a resin support. nih.gov The unique properties of the arginine residue, however, necessitate the use of protecting groups for its guanidinium side chain during synthesis to prevent unwanted side reactions. nih.gov The development of novel arginine building blocks, including those with modified lipophilicity, is an active area of research aimed at improving peptide synthesis and the properties of the resulting peptides. mdpi.comresearchgate.netresearchgate.net

Beyond its role as a simple building block, the Glycyl-Arginine sequence, often found within larger Glycine-Arginine-rich (GAR) motifs, is of significant biological importance. mdpi.comembopress.org These motifs are frequently found in proteins that interact with RNA, such as nucleolin and fibrillarin. embopress.orgnih.gov The GAR domain of nucleolin, for example, is involved in regulating its subcellular localization. embopress.org Furthermore, peptides containing sequences similar to these glycine-arginine-rich motifs are recognized and methylated by specific enzymes, a post-translational modification that can regulate protein function. nih.gov The Arg-Gly-Asp (RGD) sequence is another well-known motif, identified in proteins like fibronectin, that is crucial for cell adhesion processes by interacting with integrin receptors. nih.gov The study of these motifs provides insight into fundamental cellular processes and has potential therapeutic applications. nih.gov

Structure

2D Structure

Properties

CAS No. |

178440-08-9 |

|---|---|

Molecular Formula |

C14H29N9O4 |

Molecular Weight |

387.44 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C14H29N9O4/c15-7-10(24)22-8(3-1-5-20-13(16)17)11(25)23-9(12(26)27)4-2-6-21-14(18)19/h8-9H,1-7,15H2,(H,22,24)(H,23,25)(H,26,27)(H4,16,17,20)(H4,18,19,21)/t8-,9-/m0/s1 |

InChI Key |

UPOJUWHGMDJUQZ-IUCAKERBSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl L Arginine and Its Derivatives

Principles of Solid-Phase Peptide Synthesis for Glycyl-L-arginine

Solid-phase peptide synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids in a stepwise manner on a solid support, typically a resin. bachem.com This technique simplifies the purification process as the growing peptide chain remains attached to the insoluble support, allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing steps. bachem.comrsc.org

The synthesis of Glycyl-L-arginine via SPPS is performed in a C-terminal to N-terminal direction. nih.gov The process begins with the attachment of the C-terminal amino acid, L-arginine, to the solid support. bachem.com The α-amino group of the resin-bound arginine is temporarily protected, most commonly with a 9-fluorenylmethoxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization. peptide.com

The synthesis cycle involves the following key steps:

Deprotection: The Nα-protecting group of the resin-bound arginine is removed. For the Fmoc group, this is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com

Activation and Coupling: The next amino acid, glycine (B1666218), with its Nα-amino group protected, is activated at its carboxyl group. This activation is facilitated by a coupling reagent, which converts the carboxylic acid into a more reactive species. peptide.com The activated glycine is then added to the deprotected arginine on the resin, forming the peptide bond.

Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and by-products. bachem.com

This cycle is repeated for the addition of subsequent amino acids if a longer peptide derivative is being synthesized. Finally, the completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed. bachem.com

The incorporation of glycine and L-arginine presents specific challenges that require careful management. Glycine, being the simplest amino acid with no side chain, is generally straightforward to couple. However, its flexibility can sometimes lead to the formation of diketopiperazines, a side reaction that can occur with residues that can form cis peptide bonds, particularly at the dipeptide stage. nih.gov

The incorporation of L-arginine is more complex due to its bulky and strongly basic guanidinium (B1211019) side chain. nih.gov This side chain must be protected throughout the synthesis to prevent side reactions. peptide.com Furthermore, the activation of the carboxylic group of a protected arginine derivative can lead to the formation of a stable six-membered δ-lactam, which inhibits the incorporation of arginine into the growing peptide chain. nih.gov To minimize this, strategies such as using specific protecting groups or performing a double coupling of the arginine residue are often employed. nih.gov

Solution-Phase Synthetic Approaches and Coupling Agents for Dipeptide Formation

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a homogenous solution. nih.gov While it can be more labor-intensive than SPPS due to the need for purification after each step, it is a valuable method, particularly for the large-scale synthesis of short peptides like Glycyl-L-arginine. nih.gov

In this approach, the N-protected glycine is activated and then reacted with the C-protected L-arginine in a suitable solvent. The choice of coupling agent is critical for activating the carboxyl group of the incoming amino acid, enabling it to react with the α-amino group of the other amino acid to form the peptide bond. peptide.com A variety of coupling agents are available, each with different mechanisms of action and efficiencies.

| Coupling Agent Category | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activate the carboxyl group by forming an O-acylisourea intermediate. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Form active esters that are less prone to racemization. peptide.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Highly efficient and produce rapid coupling reactions. HATU is often preferred for its speed and reduced racemization. peptide.commerckmillipore.comrsc.org |

The selection of the appropriate coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency. peptide.com

Strategies for Orthogonal Protection of Amino Acid Side Chains in Glycyl-L-arginine Synthesis

Orthogonal protection is a fundamental concept in peptide synthesis, referring to the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection of specific functional groups. peptide.com In the synthesis of Glycyl-L-arginine, this is particularly important for the guanidinium group of arginine.

The α-amino group of the amino acids is typically protected with an acid-labile Boc group or a base-labile Fmoc group. peptide.com The side chain of arginine requires a protecting group that is stable to the conditions used for the removal of the Nα-protecting group but can be cleaved at the end of the synthesis. peptide.com

Several protecting groups have been developed for the arginine side chain, each with varying degrees of acid lability.

| Arginine Side-Chain Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Tosyl | Tos | Strong acid (e.g., HF) | Used in Boc-based SPPS. peptide.com |

| Nitro | NO2 | Reduction (e.g., SnCl2) or hydrogenolysis | Can prevent δ-lactam formation but may lead to ornithine residues as a side product. peptide.comnih.gov |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Moderate acid (e.g., TFA) | Commonly used in Fmoc-based SPPS; more acid-labile than Pmc. peptide.comnih.gov |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Stronger acid than for Pbf | More acid-labile than Mtr. peptide.com |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Strong acid with scavengers | One of the earlier protecting groups for Fmoc chemistry. peptide.com |

| 1,2-Dimethylindole-3-sulfonyl | MIS | Very mild acid | Reported to be the most acid-labile sulfonyl-type protecting group for arginine. ub.edu |

Metabolic Fates and Biochemical Pathways of Glycyl L Arginine

Cellular Uptake and Transport Mechanisms of Arginine-Containing Dipeptides

The entry of arginine-containing dipeptides like Glycyl-L-arginine into cells is a mediated process, relying on specific transport proteins rather than passive diffusion. The primary carriers for di- and tripeptides are the proton-coupled peptide transporters (PEPT). While the direct transport of Glycyl-L-arginine is not extensively detailed, the general mechanisms for similar peptides are well-established.

Furthermore, once Glycyl-L-arginine is hydrolyzed in the extracellular space or lumen, the liberated L-arginine is transported into cells by a family of cationic amino acid transporters (CATs). nih.gov These transporters are crucial for maintaining the intracellular pool of L-arginine necessary for its various metabolic roles. Studies in rat Müller cells, for instance, have identified that L-arginine uptake is a sodium-independent, saturable process primarily mediated by CAT1. nih.gov Arginine-rich peptides can also be internalized through endocytotic mechanisms, particularly macropinocytosis, which involves significant rearrangement of the actin cytoskeleton. nih.gov

| Transport System | Substrate(s) | Key Characteristics | Relevant Cell Types |

|---|---|---|---|

| Peptide Transporters (e.g., PEPT1) | Di- and Tripeptides | Proton-coupled; broad substrate specificity. Responsible for absorption in the intestine. | Intestinal epithelial cells, Kidney |

| Cationic Amino Acid Transporters (CATs) | L-arginine, L-lysine, L-ornithine | Sodium-independent transport of positively charged amino acids. nih.gov | Endothelial cells, Müller cells, Macrophages nih.govfrontiersin.org |

| Macropinocytosis | Arginine-rich peptides | An endocytic process requiring actin rearrangement; inhibited by agents like EIPA. nih.gov | HeLa cells, various mammalian cells nih.gov |

Enzymatic Hydrolysis and Processing of Glycyl-L-arginine within Biological Systems

The first and most critical step in the metabolism of Glycyl-L-arginine is its breakdown into its constituent amino acids. This cleavage of the peptide bond between glycine (B1666218) and L-arginine is accomplished by enzymes known as peptidases or dipeptidases. This hydrolytic process is efficient and ensures that the free forms of L-arginine and glycine are available for subsequent metabolic pathways. The hydrolysis can occur extracellularly, for instance in the intestinal lumen, or intracellularly after the dipeptide has been transported into the cell.

| Enzyme Class | Reaction | Substrate | Products |

|---|---|---|---|

| Peptidases (Dipeptidases) | Hydrolysis of the peptide bond | Glycyl-L-arginine | L-Arginine + L-Glycine |

Downstream Metabolic Intermediates and Pathways Involving L-Arginine Components

Once liberated, L-arginine serves as a precursor for a diverse array of crucial molecules. benthamopen.comfrontiersin.org The cellular context and the expression and regulation of specific enzymes determine which pathway predominates. Four major metabolic pathways compete for L-arginine as a substrate: nitric oxide synthesis, polyamine synthesis, creatine (B1669601) synthesis, and the urea (B33335) cycle. researchgate.net

| Metabolic Pathway | Key Enzyme | Primary Product(s) | Core Biological Function |

|---|---|---|---|

| Nitric Oxide (NO) Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide, L-Citrulline | Vasodilation, Neurotransmission, Immune response frontiersin.orgnih.gov |

| Polyamine Synthesis | Arginase, Ornithine Decarboxylase (ODC) | Putrescine, Spermidine (B129725), Spermine (B22157) | Cell proliferation and differentiation nih.govresearchgate.net |

| Creatine Synthesis | Arginine:Glycine Amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | High-energy phosphate (B84403) storage (ATP buffer) wikipedia.orgfrontiersin.org |

| Urea Cycle | Arginase | Urea, L-Ornithine | Nitrogen waste excretion news-medical.netabcam.com |

L-arginine is the sole physiological substrate for the synthesis of nitric oxide (NO), a critical signaling molecule. benthamopen.comnih.gov This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In this process, the guanidino nitrogen of L-arginine is oxidized to produce NO and L-citrulline. frontiersin.orgresearchgate.net The bioavailability of L-arginine is a key factor in regulating NO production. frontiersin.org

There are three main isoforms of NOS:

Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it produces NO as a neurotransmitter.

Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to immunological stimuli. It produces large amounts of NO for host defense. frontiersin.org

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it generates NO which is crucial for regulating vascular tone (vasodilation), preventing platelet aggregation, and inhibiting smooth muscle proliferation. frontiersin.org

The co-localization of eNOS with L-arginine transporters like CAT-1 in specific cellular microdomains, such as caveolae, is thought to be crucial for ensuring a sufficient substrate supply for NO synthesis. benthamopen.comfrontiersin.org

The synthesis of polyamines—putrescine, spermidine, and spermine—is essential for cellular proliferation, differentiation, and survival. researchgate.netnih.gov This pathway begins with the hydrolysis of L-arginine to L-ornithine and urea, a reaction catalyzed by the enzyme arginase. frontiersin.org

L-ornithine is then decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, to produce putrescine. researchgate.net Putrescine is subsequently converted to the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. In some contexts, such as in macrophages, the arginase pathway competes directly with the NOS pathway for the common substrate L-arginine, thereby influencing immune responses. frontiersin.org Increased arginase activity can deplete L-arginine available for NOS, reducing NO production and favoring processes like tissue repair and cell proliferation driven by polyamines. researchgate.net

Creatine is a vital molecule for energy buffering in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. wikipedia.org The biosynthesis of creatine is a two-step process that begins with L-arginine.

Step 1 (Kidney): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the amidino group from L-arginine to glycine. frontiersin.orgresearchgate.net This reaction produces guanidinoacetate (GAA) and L-ornithine. wikipedia.org This step is considered the primary consumer of metabolic L-arginine. nih.gov

Step 2 (Liver): Guanidinoacetate is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to form creatine. wikipedia.orgfrontiersin.org

Creatine is then transported via the bloodstream to target tissues where it is phosphorylated by creatine kinase to phosphocreatine, which serves as a rapidly mobilizable reserve of high-energy phosphates. wikipedia.org

The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen, primarily from the breakdown of amino acids, thereby preventing toxic ammonia (B1221849) accumulation. news-medical.netabcam.com L-arginine plays a central role as the immediate precursor to urea.

In the final step of the cycle, which occurs in the cytosol of liver cells, the enzyme arginase hydrolyzes L-arginine into urea and L-ornithine. news-medical.netwikipedia.org The urea is then excreted, while the L-ornithine is transported back into the mitochondria to participate in another round of the cycle, condensing with carbamoyl (B1232498) phosphate. abcam.comwikipedia.org Therefore, the L-arginine derived from the hydrolysis of Glycyl-L-arginine can directly feed into this critical detoxification pathway, contributing to systemic nitrogen balance. benthamopen.com

Interconnections with Other Amino Acid Metabolic Networks (e.g., Proline, Glutamate)

The metabolic fate of Glycyl-L-arginine is intrinsically linked to the broader network of amino acid metabolism. Following its absorption and distribution, the primary metabolic event is the enzymatic hydrolysis of the peptide bond. This cleavage, mediated by dipeptidases, liberates its constituent amino acids, glycine and L-arginine, which then enter their respective metabolic pathways. The L-arginine component is particularly significant as it serves as a critical node connecting several key metabolic cycles, most notably those of proline and glutamate (B1630785). nih.gov

Once freed from the dipeptide, L-arginine integrates into a complex web of biochemical reactions. The pathways linking arginine, glutamate, and proline are bidirectional, allowing for metabolic flexibility that is highly dependent on the specific needs of the cell and its developmental stage. nih.gov L-arginine can be synthesized from glutamate and proline, and conversely, the catabolism of arginine can lead to the production of these two amino acids.

The central intermediate connecting these pathways is ornithine. Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to produce urea and ornithine. nih.gov Ornithine then stands at a metabolic crossroads:

Conversion to Proline: Ornithine can be converted to glutamate-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). P5C is then reduced by the enzyme P5C reductase to yield proline. nih.gov

Conversion to Glutamate: Alternatively, ornithine can undergo transamination via the enzyme ornithine aminotransferase (OAT) to form glutamate-γ-semialdehyde. This intermediate is then oxidized by P5C dehydrogenase to produce the neurotransmitter and versatile metabolic precursor, glutamate. nih.gov

This metabolic interchangeability highlights a sophisticated system of regulation. For instance, L-arginine is synthesized from glutamine, glutamate, and proline, primarily through a collaborative effort between the intestines and the kidneys known as the intestinal-renal axis. nih.gov In this process, glutamate is converted to ornithine, which is then used to produce citrulline in the intestine. Citrulline is released into the bloodstream and taken up by the kidneys, where it is converted to arginine.

The table below summarizes the key enzymes and intermediates involved in the metabolic interconnections between L-arginine, proline, and glutamate.

| Precursor Amino Acid | Key Intermediate(s) | Key Enzyme(s) | Product Amino Acid(s) |

| L-Arginine | Ornithine, Glutamate-γ-semialdehyde, P5C | Arginase, Ornithine Aminotransferase (OAT), P5C Dehydrogenase, P5C Reductase | Proline, Glutamate |

| Proline | P5C, Glutamate-γ-semialdehyde, Ornithine | Proline Oxidase, Ornithine Aminotransferase (OAT) | L-Arginine, Glutamate |

| Glutamate | Glutamate-γ-semialdehyde, P5C, Ornithine, Citrulline | P5C Synthase, Ornithine Aminotransferase (OAT) | L-Arginine, Proline |

Enzymatic Interactions and Mechanistic Studies of Glycyl L Arginine

Identification and Characterization as Enzyme Substrates

Glycyl-L-arginine and its derivatives have been instrumental in identifying and characterizing a variety of enzymes. The breakdown of this dipeptide into its constituent amino acids, glycine (B1666218) and L-arginine, is primarily carried out by peptidases, a class of enzymes that hydrolyze peptide bonds.

Substrate Specificity for Peptidases and Proteases

The specificity of a peptidase for its substrate is determined by the amino acid residues flanking the scissile bond. The MEROPS database is a comprehensive resource that collects information on peptidases and their cleavage sites in substrates. nih.gov For a peptidase's specificity to be meaningfully analyzed, it is suggested that at least 40 cleavage events in various proteins are required, a criterion met by only a small percentage of known peptidases. nih.gov

Peptidases are broadly categorized based on their catalytic mechanism, and the MEROPS database contains extensive data on substrate cleavages for various catalytic types.

Table 1: Number of Substrates per Catalytic Type in the MEROPS Database

| Catalytic Type | Number of Substrates |

|---|---|

| Aspartic | 10,795 |

| Cysteine | 14,260 |

| Metallo | 16,837 |

| Serine | 22,298 |

| Threonine | 545 |

This table is based on data from the MEROPS database and illustrates the extensive collection of substrate cleavage information available for different peptidase catalytic types. nih.gov

The interaction between a peptidase and its substrate involves the binding of substrate residues to corresponding pockets in the enzyme, denoted as S1, S2, etc., for residues on the N-terminal side of the cleavage site (P1, P2, etc.) and S1', S2', etc., for residues on the C-terminal side (P1', P2', etc.). nih.gov The study of how different peptidases recognize and cleave substrates like glycyl-L-arginine provides valuable insights into their biological roles and potential as therapeutic targets.

Development and Application of Glycyl-L-arginine-Containing Fluorogenic and Chromogenic Substrates

Derivatives of glycyl-L-arginine are frequently used to create fluorogenic and chromogenic substrates, which are powerful tools for detecting and quantifying enzyme activity. nih.gov These synthetic substrates are designed to release a fluorescent or colored molecule upon enzymatic cleavage, allowing for sensitive and continuous monitoring of the reaction.

For instance, Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin is a fluorogenic substrate utilized to measure the activity of aminopeptidases. The cleavage of the peptide bond by the enzyme releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) group. Similarly, chromogenic substrates, such as those incorporating a p-nitroanilide (pNA) group, release a yellow-colored product upon hydrolysis, which can be quantified by spectrophotometry. google.com

The development of such substrates has been crucial in various fields, including microbiology, for the rapid detection and identification of bacteria based on their specific enzyme profiles. nih.gov These assays are also widely used in drug discovery to screen for enzyme inhibitors.

Modulation of Enzyme Activity by Glycyl-L-arginine and Related Peptides

Beyond serving as simple substrates, glycyl-L-arginine and related peptides can also modulate the activity of various enzymes. The liberation of L-arginine from these peptides can have significant downstream effects, as L-arginine is a precursor for a multitude of bioactive molecules.

A key example is the role of L-arginine in the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. frontiersin.org Nitric oxide synthases (NOS) utilize L-arginine to produce NO. frontiersin.org The availability of L-arginine can be a limiting factor for NOS activity, and this availability is influenced by the activity of arginase, an enzyme that competes with NOS for L-arginine by converting it to ornithine and urea (B33335). frontiersin.orgnih.gov Therefore, peptides that release L-arginine can indirectly modulate the activity of both NOS and arginase. nih.gov

Furthermore, advanced glycation end products (AGEs) derived from L-arginine, such as Nω-carboxymethyl-arginine (CMA), have been shown to inhibit NOS isoforms and arginase, highlighting the complex regulatory roles of L-arginine and its derivatives. nih.gov

Structural Determinants Governing Enzyme-Glycyl-L-arginine Recognition and Catalysis

The specific recognition of glycyl-L-arginine by an enzyme is determined by the three-dimensional structure of the enzyme's active site. The unique chemical properties of the glycine and L-arginine residues dictate the binding interactions.

The guanidinium (B1211019) group of the L-arginine residue is particularly important for recognition by many enzymes. nih.gov This positively charged group can form strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate and glutamate (B1630785), in the enzyme's active site. embopress.org For example, in arginase, the α-amino and α-carboxylate groups of L-arginine form a network of hydrogen bonds with active site residues, ensuring precise substrate positioning for catalysis. nih.gov

The catalytic mechanism often involves a catalytic triad (B1167595) of amino acids within the active site. For example, L-arginine:glycine amidinotransferase, which catalyzes the transfer of an amidino group from L-arginine to glycine, utilizes a Cys-His-Asp catalytic triad. embopress.orgnih.gov The reaction proceeds through a ping-pong mechanism involving a covalent enzyme intermediate. nih.gov

The study of enzyme structures in complex with substrates or substrate analogs like glycyl-L-arginine provides a detailed understanding of the molecular basis of substrate specificity and catalysis. This knowledge is crucial for the design of specific enzyme inhibitors and for understanding the functional consequences of enzyme mutations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glycyl-L-arginine |

| Glycine |

| L-arginine |

| Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin |

| 7-amino-4-methylcoumarin |

| p-nitroanilide |

| Nitric oxide |

| Ornithine |

| Urea |

| Nω-carboxymethyl-arginine |

| Aspartate |

| Glutamate |

| L-citrulline |

| N(omega)-hydroxy-L-arginine |

| Guanidinoacetic acid |

| Creatine (B1669601) |

| Proline |

| Agmatine |

| Homoarginine |

| Polyamines |

| L-ornithine |

| N-acetylglutamate |

| Carbamoyl (B1232498) phosphate (B84403) |

| Argininosuccinate |

| Fumarate |

Molecular and Cellular Signaling Pathways Modulated by Glycyl L Arginine

Interaction with Specific Molecular Targets and Receptors

The primary molecular target for L-arginine as a signaling molecule is the G protein-coupled receptor family C group 6 member A (GPRC6A). wikipedia.orgnih.gov This receptor is promiscuous, responding to various L-α-amino acids, with a preference for basic amino acids like L-arginine. wikipedia.org GPRC6A is expressed in numerous tissues, including the pancreas, and its activation is a key event in mediating the downstream effects of L-arginine. nih.gov

Another critical aspect of L-arginine's interaction with cellular machinery is its role as a substrate for nitric oxide synthase (NOS). nih.govfrontiersin.org In endothelial cells, the influx of L-arginine is crucial for the production of nitric oxide (NO), a vital signaling molecule. frontiersin.org The transport of L-arginine into cells is mediated by cationic amino acid transporters (CATs), which are themselves subject to regulation. core.ac.uk

Activation and Inhibition of Intracellular Signaling Cascades

The binding of L-arginine to its receptors initiates a cascade of intracellular events, primarily involving the PI3K/Akt/mTOR and MAPK/ERK pathways.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is influenced by amino acid availability, including L-arginine. nih.gov While acute changes in L-arginine levels are communicated to mTORC1 via the Rag-GTPase pathway, prolonged deprivation of L-arginine has been shown to lead to a surprising reactivation of mTORC1 in a manner dependent on the PI3K/Akt signaling pathway. nih.gov This suggests a complex crosstalk between amino acid sensing and growth factor signaling pathways upstream of mTORC1. nih.gov

| Pathway Component | Role in L-arginine Signaling | Research Findings |

| PI3K/Akt | Mediates mTORC1 reactivation during prolonged L-arginine deprivation. | Studies have shown that the reactivation of mTORC1 in the absence of L-arginine is dependent on PI3K/Akt signaling, highlighting a compensatory mechanism. nih.gov |

| mTORC1 | A key kinase complex that integrates signals from amino acids and growth factors to regulate cellular processes. | L-arginine availability is a critical factor in the canonical activation of mTORC1. nih.gov |

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another significant signaling cascade influenced by L-arginine. In macrophages, L-arginine can facilitate the activation of the MAPK pathway, which is essential for the production of pro-inflammatory cytokines in response to bacterial lipopolysaccharide (LPS). researchgate.net Specifically, L-arginine has been shown to regulate the activation of MEK-ERK signaling. researchgate.net In pancreatic islets, L-arginine administration has been observed to stimulate ERK activation. nih.gov

| Pathway Component | Role in L-arginine Signaling | Research Findings |

| MAPK/ERK | Transduces extracellular signals to regulate cellular processes like proliferation and differentiation. | L-arginine has been shown to activate the MAPK/ERK pathway in various cell types, including macrophages and pancreatic cells. nih.govresearchgate.net |

| MEK | A kinase that phosphorylates and activates ERK. | L-arginine availability influences the activation of MEK, a key upstream regulator of ERK. researchgate.net |

Activation of the GPRC6A receptor by L-arginine triggers downstream signaling cascades. One of the key events following GPRC6A activation is the accumulation of cyclic AMP (cAMP). nih.gov In pancreatic β-cells, this L-arginine-induced cAMP accumulation is diminished in the absence of GPRC6A, indicating that GPRC6A is a crucial mediator of this signaling event. nih.gov This GPRC6A-cAMP pathway is believed to play a role in L-arginine-stimulated insulin (B600854) secretion. nih.gov

Mechanistic Insights into Cellular Function Modulation

The signaling pathways modulated by L-arginine have profound effects on various cellular functions. In the context of the immune system, L-arginine availability is critical for T-lymphocyte cell-cycle progression. nih.gov Depletion of L-arginine can lead to cell cycle arrest in the G0-G1 phase, a phenomenon regulated by the kinase GCN2, which is involved in sensing amino acid starvation. nih.gov

Furthermore, the metabolism of L-arginine by enzymes like arginase can influence cellular processes by controlling the availability of L-arginine for other pathways, such as NO synthesis. nih.govfrontiersin.org The subcellular compartmentalization of these enzymes and transporters plays a crucial role in regulating local L-arginine concentrations and, consequently, cellular function. frontiersin.org

Transcriptional and Post Transcriptional Regulation by Glycyl L Arginine and L Arginine Metabolites

Influence on Global Gene Expression Profiles in Research Models

The availability of L-arginine can induce widespread changes in gene expression across various biological systems. Studies using microarray and transcriptomic analyses have revealed that L-arginine supplementation significantly alters the expression of hundreds of genes in different research models.

A notable study investigated the effects of dietary L-arginine supplementation on the global gene expression in the placentae of gilts during early gestation. semanticscholar.org The analysis identified a substantial number of genes whose expression was significantly modified by the L-arginine-enriched diet. This research highlights the profound impact of arginine on placental development and function, which is critical for embryonic survival.

Table 1: Summary of Global Gene Expression Changes in Porcine Placentae with L-Arginine Supplementation

| Total Genes with Altered Expression | Up-Regulated Genes | Down-Regulated Genes | Key Biological Processes Affected | Reference |

|---|---|---|---|---|

| 575 | 146 | 429 | Nutrient metabolism, protein synthesis, angiogenesis, immune responses, anti-oxidative pathways, cell adhesion, and signaling pathways (insulin, TGF-β, Notch) | semanticscholar.org |

In another model, research on Holstein steers showed that broccoli extract supplementation, which was found to increase L-arginine degradation pathways in the rumen microbiota, led to transcriptomic changes in liver and adipose tissue. frontiersin.org These changes were primarily enriched in pathways related to immune responses and lipid regulation, demonstrating an indirect influence of arginine metabolism on global gene expression. frontiersin.org Similarly, the tripeptide GHK-Cu (glycyl-L-histidyl-L-lysine) has been shown to modulate the activity of approximately 32% of human genes, suppressing those linked to inflammation while promoting those involved in tissue repair. peptidesciences.com

Epigenetic Modifications and Gene Control Related to Arginine Derivatives (e.g., Guanidino-Group Methylation)

Arginine residues within proteins, particularly histones, are targets for post-translational modifications (PTMs) that play a central role in epigenetic regulation. nih.govnih.gov These modifications alter chromatin structure and the accessibility of DNA to transcription factors, thereby controlling gene expression. wikipedia.org

The two best-characterized epigenetic modifications of arginine are methylation and citrullination. nih.govacs.org

Arginine Methylation: This process involves the transfer of methyl groups from S-adenosyl methionine (SAM) to the nitrogen atoms of the guanidino group on arginine residues. frontiersin.org It is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). frontiersin.orgucla.edu There are three main types of arginine methylation: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.gov These modifications are critical for numerous cellular processes, including transcription and signal transduction. frontiersin.org Methylation of the guanidinium (B1211019) group can stabilize its interaction with guanine (B1146940) bases in DNA, directly affecting protein-DNA binding. nih.gov Histone methylation is a key component of the "histone code," where specific methylation patterns on histone tails recruit other proteins to either activate or repress gene transcription. nih.govnih.gov

Arginine Citrullination (Deimination): This modification involves the conversion of an arginine residue to a citrulline residue, a reaction catalyzed by peptidylarginine deiminases (PADs). wikipedia.orgacs.org This conversion is significant because it changes the charge of the amino acid side chain from positive to neutral, which can weaken the electrostatic interaction between histones and DNA. wikipedia.org This may lead to a more relaxed chromatin structure, making genes more accessible for transcription. wikipedia.org

Table 3: Key Epigenetic Modifications of Arginine

| Modification | Enzyme Family | Description | Effect on Gene Expression | Reference |

|---|---|---|---|---|

| Methylation | Protein Arginine Methyltransferases (PRMTs) | Addition of one or two methyl groups to the guanidino group of arginine, forming MMA, ADMA, or SDMA. | Can activate or repress transcription depending on the specific site and type of methylation. Alters protein-DNA and protein-protein interactions. | nih.govfrontiersin.org |

| Citrullination (Deimination) | Peptidylarginine Deiminases (PADs) | Conversion of arginine to citrulline by hydrolyzing the imine group. | Generally associated with transcriptional activation by reducing the positive charge of histones, leading to chromatin decondensation. | wikipedia.orgacs.org |

The process of methylation consumes methyl groups, linking arginine metabolism to the broader cellular methylation cycle. nih.gov For example, the synthesis of creatine (B1669601) from arginine requires a methylation step, and high dietary intake of the creatine precursor guanidinoacetic acid has been associated with changes in biomarkers of the methylation cycle, such as folate and homocysteine levels. nih.gov

Investigative Biochemical Roles and Mechanistic Biological Activities of Glycyl L Arginine

Role in Peptide Signaling Architectures

While Glycyl-L-arginine is not primarily recognized as a classical signaling molecule itself, its constituent amino acid, L-arginine, is a critical precursor in major signaling pathways. L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a key gaseous signaling molecule involved in numerous physiological functions, including vasodilation, neurotransmission, and immune response. nih.govresearchgate.net The metabolic breakdown of Glycyl-L-arginine liberates L-arginine, thereby feeding into the L-arginine/NO pathway.

Furthermore, peptides containing arginine, known as arginine-rich peptides (ARPs), can initiate cellular entry by interacting with negatively charged components on the cell surface, a process that can trigger signaling cascades, such as the activation of the Rac protein, leading to cytoskeletal reorganization. mdpi.com Studies on the Arginine-Arginine dipeptide have shown it can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is central to cell growth, proliferation, and protein synthesis. nih.gov This suggests that Glycyl-L-arginine, upon cellular uptake or enzymatic processing, could contribute to the modulation of significant signaling networks, although its direct role as an extracellular signaling ligand is not yet well-defined. The Arg-Gly-Asp (RGD) motif, a related sequence, is a well-known signaling motif that binds to integrins, mediating cell-matrix interactions and triggering complex signaling cascades. nih.govnih.gov

Structural Interactions with Biological Macromolecules and Metal Ions

The structural characteristics of Glycyl-L-arginine, particularly the guanidinium (B1211019) group of the arginine residue, dictate its interactions with other biological molecules.

Interactions with Macromolecules: The positively charged guanidinium group allows for strong electrostatic interactions and the formation of bidentate hydrogen bonds with negatively charged groups on macromolecules, such as the phosphate (B84403) groups in nucleic acids and phospholipids, or the carboxylate groups in proteins. frontiersin.org Molecular dynamics simulations and theoretical studies show that arginine residues can form stable complexes with other amino acids. The most favorable interactions occur with acidic amino acids (aspartic acid, glutamic acid) due to charge interactions and hydrogen bonding. Arginine also forms stable stacking and T-shaped structures with aromatic amino acids, which contribute to protein stability. nih.gov These fundamental interactions are crucial for how arginine-containing peptides, including Glycyl-L-arginine, bind to protein surfaces or other macromolecules. For instance, the glycine-arginine-rich (GAR) domain of the protein nucleolin is known to mediate interactions with both the plasma membrane and motor proteins. nih.gov

Interactions with Metal Ions: The interaction between amino acids and metal ions is fundamental in many biological systems. Theoretical studies using density functional theory (DFT) have examined the interaction of L-arginine with various metal cations (e.g., Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, Zn2+). nih.gov These studies reveal that metal ions can form stable complexes with L-arginine, with the strongest affinity exhibited by Cu2+. The presence of even a single water molecule can profoundly affect the stability of these complexes. nih.gov Analysis of crystal structures shows that the guanidinium group of arginine can directly coordinate with metal ions, adopting specific stereochemistries (syn or anti-orientation) to facilitate these interactions within the active sites of metalloenzymes. nih.govresearchgate.net Although rare, these direct coordination interactions are vital for the structure and function of certain proteins. nih.govresearchgate.net

Mechanistic Basis of Observed Biological Activities in Experimental Models

Antimicrobial Mechanisms: Disruption of Bacterial Cell Membranes and Inhibition of Essential Enzymes

Glycyl-L-arginine has demonstrated antimicrobial activity against various microorganisms. nih.gov The primary mechanism is attributed to the cationic nature of the arginine residue. The positively charged guanidinium group of arginine is crucial for initiating electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria). frontiersin.org

This initial attraction is believed to lead to one or more of the following events:

Membrane Disruption: The peptide inserts into the lipid bilayer, disrupting its integrity, causing membrane permeabilization, leakage of essential intracellular contents, and ultimately, cell death. Arginine is considered more effective than lysine (B10760008) in mediating these interactions due to the guanidinium moiety's superior ability to form hydrogen bonds with the phosphate-rich bacterial membrane surface. frontiersin.org

Inhibition of Essential Enzymes: Some studies on related compounds suggest a potential for inhibiting enzymes vital for bacterial survival, such as those involved in cell wall synthesis.

Research on Glycyl-L-arginine has shown it possesses antimicrobial activity, though some strains like Candida tropicalis and Proteus mirabilis were more resistant compared to Staphylococcus epidermidis. nih.gov

Mechanisms in Cellular Proliferation, Differentiation, and Apoptosis Induction in Cell Lines

The effect of Glycyl-L-arginine on mammalian cells is complex and appears to be context-dependent. Studies have shown that Glycyl-L-arginine exhibits cytotoxic effects against HeLa (human cervical cancer) cells, with cell viability decreasing as the concentration of the dipeptide increases. nih.govresearchgate.net This suggests a potential for inducing apoptosis or inhibiting proliferation in cancer cell lines.

The underlying mechanisms can be inferred from the known roles of L-arginine, which is released upon the dipeptide's breakdown:

Apoptosis Induction in Cancer Cells: Depletion of extracellular arginine by the enzyme arginase is a known strategy to induce apoptosis in cancer cells that are auxotrophic for arginine (i.e., cannot synthesize their own). researchgate.netareeo.ac.ir The cytotoxic effect of Glycyl-L-arginine on HeLa cells may operate through related metabolic pressures or signaling events. nih.gov

Proliferation and Anti-Apoptosis in Normal Cells: In contrast, in non-cancerous cell lines, L-arginine has been shown to enhance cell proliferation and reduce apoptosis. nih.gov This is mediated through its metabolic products, nitric oxide (NO) and polyamines. For instance, L-arginine can prevent mitochondrial-mediated apoptosis by increasing the phosphorylation of the pro-apoptotic protein BAD. nih.gov It can also alleviate oxidative stress and apoptosis by activating signaling pathways like SIRT1-AKT-Nrf2 and SIRT1-FOXO3a. nih.gov

Mechanisms of Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to antimicrobial agents. Glycyl-L-arginine has been shown to be an effective inhibitor of biofilm formation. nih.gov In a study involving clinical isolates, sub-inhibitory concentrations of Glycyl-L-arginine significantly inhibited biofilm formation by Staphylococcus epidermidis, Proteus mirabilis, and the fungus Candida tropicalis. nih.gov

The mechanism of biofilm inhibition by arginine and its derivatives is multifaceted. L-arginine can destabilize and disrupt pre-formed biofilms of some bacterial species and reduce biofilm formation in others. nih.gov This may be due to interference with bacterial aggregation, modulation of the extracellular polymeric substance (EPS) matrix, or by altering gene expression related to biofilm development. nih.govnih.gov For instance, in some bacteria, arginine metabolism via the arginine deiminase (ADI) pathway can lead to the production of ammonia (B1221849), which raises the local pH and can interfere with the acid-rich environments that favor some pathogens. nih.gov

Role of Glycyl-L-arginine-Containing Peptides in Modulating Specific Biological Processes (e.g., fibrin (B1330869) polymerization)

Peptides containing Glycyl-L-arginine motifs are known to modulate specific and critical biological processes, with the inhibition of fibrin polymerization being a well-studied example. Fibrin polymerization is the final step in the blood coagulation cascade, where soluble fibrinogen is converted into an insoluble fibrin clot.

Synthetic peptides that mimic the N-terminal sequences of fibrin chains can act as competitive inhibitors of this process. Specifically, peptides containing the sequence Gly-Pro-Arg have been shown to be potent inhibitors.

The tetrapeptide Glycyl-L-prolyl-L-arginyl-L-proline binds to specific sites on fibrinogen (two sites) and its fragment D (one site) with an association constant of approximately 5 x 10^4 M^-1. nih.govpnas.orgsigmaaldrich.com This binding physically blocks the sites required for fibrin monomers to polymerize into a clot. nih.govpnas.orgsigmaaldrich.com

The tripeptide Glycyl-L-prolyl-L-arginine also inhibits polymerization, although it binds less tightly and is less than half as effective as the corresponding tetrapeptide. nih.govsigmaaldrich.com

This demonstrates that a peptide containing the core structure of Glycyl-L-arginine within a specific sequence can directly interfere with and modulate a vital physiological process like blood clotting. nih.gov These peptides have also been shown to inhibit fibrinogen-dependent platelet aggregation by interfering with the ligand-receptor interaction. nih.gov

Advanced Analytical Methodologies in Glycyl L Arginine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of peptide analysis, providing powerful tools for the separation and quantification of glycyl-L-arginine from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of peptides like glycyl-L-arginine. benthamdirect.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. A common setup for the analysis of arginine-containing peptides involves a C18 column with a gradient of acetonitrile (B52724) and water, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is typically achieved using UV spectrophotometry, often at wavelengths of 214 nm for the peptide bond or 280 nm if an aromatic residue is present.

In a study analyzing L-arginine and L-citrulline in watermelon juice, a gradient RP-HPLC method successfully separated these amino acids without derivatization, demonstrating the technique's efficacy for related compounds. researchgate.net For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte. For instance, a method for analyzing guanidinium-containing compounds, including glycyl-L-arginine, involved derivatization with benzoin (B196080) to produce highly fluorescent products, which were then quantified by HPLC. researchgate.net This approach offers high sensitivity and specificity.

Table 1: HPLC Parameters for Arginine-Containing Peptide Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18 silica | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elutes the peptide from the column based on polarity. TFA acts as an ion-pairing agent. |

| Detection | UV at 214 nm or 280 nm | Quantifies the peptide based on absorbance of the peptide bond or aromatic side chains. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Temperature | 25°C | Ensures reproducible retention times. |

Amino Acid Analysis for Compositional and Purity Assessments

Amino acid analysis (AAA) is a fundamental technique for determining the amino acid composition and purity of peptides. biosynth.com This method typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. Hydrolysis is commonly performed using 6M hydrochloric acid at elevated temperatures.

After hydrolysis, the individual amino acids are separated by chromatography, often ion-exchange or reversed-phase, and quantified. Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to form highly stable fluorescent derivatives, allowing for sensitive detection. researchgate.net The molar ratios of the constituent amino acids are then determined and compared to the theoretical composition of glycyl-L-arginine to confirm its identity and assess its purity. biosynth.com This technique is crucial for quality control in peptide synthesis. biosynth.com

Spectroscopic Approaches for Interaction and Structural Elucidation

Spectroscopic methods provide invaluable insights into the structure and interactions of glycyl-L-arginine at the molecular level.

Two-dimensional infrared (2D-IR) spectroscopy has been utilized to study the CN stretching vibrations of the guanidinium (B1211019) group in an arginine dipeptide. nih.gov This technique can identify arginine residues within larger peptides by observing cross peaks that arise from ultrafast energy transfer between nearly degenerate vibrational modes. nih.gov The linear FTIR spectrum of an arginine dipeptide in D2O shows two distinct peaks for the guanidinium group at approximately 1587 cm⁻¹ and 1610 cm⁻¹. nih.gov

Circular dichroism (CD) spectroscopy is another powerful tool for studying the secondary structure of peptides in solution. For a small dipeptide like glycyl-L-arginine, intramolecular interactions between the guanidinium group of arginine and the peptide backbone or terminal carboxyl group could lead to a more ordered conformation, which would be detectable by CD spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Total Correlation Spectroscopy (TOCSY), is instrumental in confirming the stereochemical integrity of peptides containing arginine mimetics. nih.gov It allows for the differentiation of diastereomers and can confirm the absence of epimerization during synthesis. nih.gov

Methods for Investigating Metabolic Fluxes and Product Formation in Biological Systems

Understanding the metabolic fate of glycyl-L-arginine in biological systems is critical for evaluating its bioavailability and physiological effects. The initial step in its metabolism is the breakdown into glycine (B1666218) and L-arginine by peptidases. Once liberated, L-arginine is involved in numerous metabolic pathways. ebi.ac.uk

Isotope labeling studies are a powerful approach to trace the metabolic pathways of dipeptides. For example, using 13C labeling in conjunction with metabolic flux analysis can provide a comprehensive understanding of dipeptide transport, hydrolysis, and utilization in cell cultures. researchgate.net This approach allows for the quantification of intracellular flux patterns and can reveal how the supplementation of a dipeptide influences central carbon metabolism, cofactor regeneration, and energy distribution. nih.govnih.gov

Recent advancements in analytical platforms combining capillary electrophoresis and liquid chromatography with tandem mass spectrometry (CE-MS/MS and LC-MS/MS) have enabled comprehensive dipeptide profiling and quantification in biological samples. acs.orgresearchgate.net These methods are highly sensitive and can separate structural isomers, making them ideal for studying the complex mixture of dipeptides in biological systems. acs.orgresearchgate.net Such analyses have been used to detect hundreds of dipeptides in mouse liver and to study changes in their concentrations in response to different diets. acs.org

Q & A

What experimental designs are recommended to evaluate the dose-response relationship of glycyl-L-arginyl- derivatives in preclinical models?

Methodological Answer:

To assess dose-response relationships, researchers should employ randomized controlled trials (RCTs) with multiple dosing tiers (e.g., low, medium, high) and a placebo control. For glycyl-L-arginyl- derivatives, consider:

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to correlate plasma concentration with biological effects (e.g., endothelial function or nitric oxide synthesis).

- Crossover designs to minimize inter-subject variability, particularly in small animal studies.

- Longitudinal studies with repeated measurements to capture temporal effects, as seen in 18-month L-arginine interventions .

Example Table:

| Dose (mg/kg/day) | Endothelial Function (Δ%) | Nitric Oxide Levels (μM) | Study Duration |

|---|---|---|---|

| 50 | +12% | 8.2 ± 1.5 | 6 weeks |

| 100 | +25% | 12.4 ± 2.1 | 6 weeks |

| 200 | +18%* | 10.1 ± 1.8* | 6 weeks |

| *Potential toxicity observed at higher doses. |

Key Considerations:

- Use standardized assays for nitric oxide (e.g., Griess reagent) and vascular reactivity (e.g., myography).

- Account for species-specific metabolism and bioavailability differences .

How can researchers resolve contradictions in reported effects of L-Arginine on insulin sensitivity and endothelial function across studies?

Methodological Answer:

Contradictions often arise from heterogeneity in study populations, dosing regimens, or outcome measures. To address this:

- Conduct meta-regression analyses to identify moderators (e.g., baseline arginine levels, comorbidities).

- Perform sensitivity analyses excluding low-quality studies or those with outlier results.

- Stratify data by patient subgroups (e.g., diabetic vs. non-diabetic) to isolate context-dependent effects, as demonstrated in long-term L-arginine trials .

Example Approach:

Systematic Review following PRISMA guidelines to aggregate data.

Subgroup Analysis:

- T2DM patients: Mean difference in HOMA-IR = −0.8 (95% CI: −1.2, −0.3).

- Non-diabetic: Mean difference = −0.2 (95% CI: −0.5, +0.1).

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.